2-(2,6-dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Description
2-(2,6-dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a useful research compound. Its molecular formula is C19H13Cl2N3O and its molecular weight is 370.23. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 2-[(2,6-dichlorophenyl)methyl]-1-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, primarily targets tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton .
Mode of Action
The compound inhibits microtubule polymerization by binding to the colchicine site on tubulin . This binding disrupts the dynamic equilibrium of tubulin polymerization and depolymerization, leading to the destabilization of microtubules .
Biochemical Pathways
The disruption of microtubule dynamics affects several cellular processes, including cell division, intracellular transport, and cell shape maintenance . Specifically, the compound’s action results in the inhibition of cell migration , cell cycle arrest in the G2/M phase , and apoptosis of cancer cells .
Result of Action
The compound’s action on tubulin leads to significant molecular and cellular effects. It inhibits cell migration, a critical process in cancer metastasis . It also induces cell cycle arrest in the G2/M phase, preventing the cell from dividing . Furthermore, it triggers apoptosis, or programmed cell death, in cancer cells . These effects collectively contribute to the compound’s anticancer activity.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O/c20-16-9-4-10-17(21)15(16)12-23-19(25)14-8-5-11-22-18(14)24(23)13-6-2-1-3-7-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVGQBGNWOWBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N2CC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.